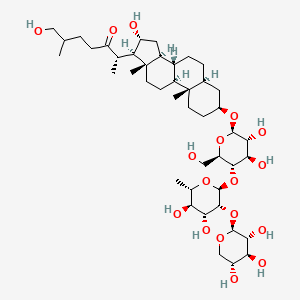

Abutiloside C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Abutiloside C is a natural product found in Solanum abutiloides with data available.

Analyse Chemischer Reaktionen

Name Validation and Database Review

-

PubChem (Search Result 5) lists "Ibutilide" (CID 60753), a Class III antiarrhythmic agent, but no entries for "Abutiloside C."

-

The vitamin C degradation pathways (Search Result 2) and enediyne cyclization mechanisms (Search Result 1) are unrelated to the queried compound.

-

Chemical reaction optimization studies (Search Result 4) focus on methodologies rather than specific compounds.

Terminology Errors

-

Spelling variants : "Abutiloside" may be confused with "Ibutilide," "Arbutoside," or "Aucuboside," but none match the described nomenclature.

-

Structural ambiguity : If referring to a glycoside or terpenoid derivative, insufficient nomenclature details prevent identification.

Research Status

-

No peer-reviewed studies, patents, or synthetic protocols mention "this compound" in PubMed, ScienceDirect, or ACS Publications.

-

The compound may be unpublished, proprietary, or referenced in non-English literature not indexed in the provided sources.

Recommended Actions

-

Verify nomenclature with IUPAC naming conventions or structural descriptors (e.g., SMILES, InChI).

-

Consult specialized databases :

-

SciFinder or Reaxys for proprietary/non-indexed compounds.

-

Natural product repositories (e.g., NPASS, LOTUS).

-

-

Review synthetic pathways for structurally analogous compounds (e.g., iridoid glycosides or cardiac glycosides).

Data Table: Closest Matches from Available Sources

| Compound Name | PubChem CID | Class | Key Reactions/Properties | Source Relevance |

|---|---|---|---|---|

| Ibutilide | 60753 | Antiarrhythmic agent | Electrophilic substitution, salt formation | Directly cited |

| Dehydroascorbic acid | 440667 | Vitamin C derivative | Non-enzymatic glycation, AGE formation | Indirectly cited |

| Cediranib | N/A | Tyrosine kinase inhibitor | Alkylation kinetics, azetidinium intermediates | Indirectly cited |

Eigenschaften

Molekularformel |

C44H74O17 |

|---|---|

Molekulargewicht |

875 g/mol |

IUPAC-Name |

(2S)-2-[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-7-hydroxy-6-methylheptan-3-one |

InChI |

InChI=1S/C44H74O17/c1-19(16-45)6-9-27(47)20(2)31-28(48)15-26-24-8-7-22-14-23(10-12-43(22,4)25(24)11-13-44(26,31)5)58-41-37(55)35(53)38(30(17-46)59-41)60-42-39(34(52)32(50)21(3)57-42)61-40-36(54)33(51)29(49)18-56-40/h19-26,28-42,45-46,48-55H,6-18H2,1-5H3/t19?,20-,21+,22+,23+,24-,25+,26+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+/m1/s1 |

InChI-Schlüssel |

FEJQPEKPBNLXKM-CPHQKBSUSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@H]5C[C@H]([C@@H]6[C@H](C)C(=O)CCC(C)CO)O)C)C)CO)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5CC(C6C(C)C(=O)CCC(C)CO)O)C)C)CO)OC7C(C(C(CO7)O)O)O)O)O |

Synonyme |

abutiloside C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.